molecular formula C17H24N2O2 B5116193 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)-2-pyrrolidinecarboxamide

1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)-2-pyrrolidinecarboxamide

Cat. No.: B5116193
M. Wt: 288.4 g/mol
InChI Key: SYQVEAVBEQYAIE-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropanoyl)-N-(4-methylphenyl)-2-pyrrolidinecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a dimethylpropanoyl group, and a methylphenyl group, making it a subject of interest in both academic and industrial research.

Preparation Methods

The synthesis of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)-2-pyrrolidinecarboxamide involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylpropanoyl Group: This step often involves acylation reactions using reagents like dimethylpropanoyl chloride.

    Attachment of the Methylphenyl Group: This can be done through substitution reactions, where a suitable methylphenyl precursor is introduced to the pyrrolidine ring.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,2-Dimethylpropanoyl)-N-(4-methylphenyl)-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine ring or the phenyl ring are replaced with other groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Dimethylpropanoyl)-N-(4-methylphenyl)-2-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2,2-Dimethylpropanoyl)-N-(4-methylphenyl)-2-pyrrolidinecarboxamide can be compared with other similar compounds, such as:

    4-(2,2-Dimethylpropanoyl)-1-(4-methylphenyl)piperazin-2-one: This compound shares a similar structural motif but differs in the ring structure.

    2-(2,2-Dimethylpropanoyl)-3-((4-methylphenyl)amino)prop-2-enenitrile: This compound has a similar functional group arrangement but a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-7-9-13(10-8-12)18-15(20)14-6-5-11-19(14)16(21)17(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQVEAVBEQYAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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